Noroxymorphone beta-D-Glucuronide
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Overview
Description
Noroxymorphone beta-D-Glucuronide is a metabolite of oxymorphone, an opioid analgesic. It is formed through the conjugation of noroxymorphone with glucuronic acid. This compound is significant in the field of pharmacology and toxicology due to its role in drug metabolism and its presence in biological samples such as urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Noroxymorphone beta-D-Glucuronide typically involves the glucuronidation of noroxymorphone. This process can be catalyzed by enzymes such as uridine diphosphate glucuronyl transferase . The reaction conditions often include the presence of glucuronic acid and appropriate buffers to maintain the pH.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often using bioreactors to control the reaction environment. The product is then purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Noroxymorphone beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break the glucuronide bond, reverting it to noroxymorphone .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Conjugation: Glucuronic acid and uridine diphosphate glucuronyl transferase are essential for the glucuronidation process.
Major Products:
Hydrolysis: Noroxymorphone
Conjugation: This compound
Scientific Research Applications
Noroxymorphone beta-D-Glucuronide has several applications in scientific research:
Mechanism of Action
Noroxymorphone beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of oxymorphone. It interacts with the opioid mu-receptor, although it has minimal analgesic activity due to its poor ability to cross the blood-brain barrier . The compound is involved in the detoxification and excretion of oxymorphone, aiding in the regulation of its pharmacological effects .
Comparison with Similar Compounds
Oxymorphone: The parent compound, a potent opioid analgesic.
Noroxymorphone: A metabolite of oxymorphone, similar in structure but without the glucuronide conjugation.
Oxymorphone-3-Glucuronide: Another glucuronide conjugate of oxymorphone, differing in the position of glucuronidation.
Uniqueness: Noroxymorphone beta-D-Glucuronide is unique due to its specific glucuronidation, which affects its solubility, excretion, and detection in biological samples. This makes it a crucial marker in drug metabolism studies and forensic analysis .
Properties
CAS No. |
76636-08-3 |
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Molecular Formula |
C22H25NO10 |
Molecular Weight |
463.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H25NO10/c24-9-3-4-22(30)11-7-8-1-2-10(16-12(8)21(22,5-6-23-11)18(9)32-16)31-20-15(27)13(25)14(26)17(33-20)19(28)29/h1-2,11,13-15,17-18,20,23,25-27,30H,3-7H2,(H,28,29)/t11-,13+,14+,15-,17+,18+,20-,21+,22-/m1/s1 |
InChI Key |
GUMRUCMZEVRHNB-WFGUJTTASA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O |
Canonical SMILES |
C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O)O |
Origin of Product |
United States |
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